- Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reactionJournal of the American Chemical Society, 2004, 126(35), 11058-11066,
Cas no 95-41-0 (dihydroisojasmone)
dihydroisojasmone structure
dihydroisojasmone
95-41-0
C11H18O
166.260023593903
34793
dihydroisojasmone Properties
Names and Identifiers
-
- dihydroisojasmone
- Dihydro-iso-Jasmone
- 2-hexylcyclopent-2-en-1-one
- ISOJASMONE
- 2-Cyclopenten-1-one,2-hexyl
- 2-Hexyl-2-cyclopenten-1-one
- 2-Hexyl-2-cyclopentenone
- 2-hexylcyclopent-2-enone
- 2-n-Hexyl-2-cyclopenten-1-one
- 2-n-hexyl-2-cyclopentenone
- EINECS 202-417-5
- isojasmone B11
- 2-Hexyl-2-cyclopenten-1-one (ACI)
- 2-Hexyl-1-cyclopenten-3-one
- 2-Hexyl-2-cyclopenten-1-on
- Isojasmol
- NSC 78462
- 2-Hexylcyclopent-2-enone
- +Expand
-
- VGECIEOJXLMWGO-UHFFFAOYSA-N
- 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
- O=C1CCC=C1CCCCCC
Computed Properties
- 166.13600
- 0
- 1
- 5
- 12
- 179
- 0
- 0
- 0
- 0
- 0
- 1
- 3.5
- 7
- 0
Experimental Properties
- 3.24610
- 17.07000
- 1.4677 (estimate)
- 254.5°C (rough estimate)
- 0.8997 (rough estimate)
dihydroisojasmone Security Information
dihydroisojasmone Customs Data
- 2914299000
-
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
dihydroisojasmone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 10 min, 100 °C
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium bicarbonate ; neutralized, rt
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Reagents: Sodium bicarbonate ; neutralized, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ; 3 h, 1 atm, 100 °C; 24 h, 1 atm, 100 °C
Reference
- A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactionsAngewandte Chemie, 2002, 41(18), 3481-3484,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Zinc bromide Solvents: Diethyl ether , Tetrahydrofuran
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincsTetrahedron, 2000, 56(52), 10197-10207,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
- Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketonesZhurnal Organicheskoi Khimii, 1994, 30(2), 191-2,
Synthetic Circuit 5
Reaction Conditions
Reference
- Syntheses of 2-cycloalken-1-onesSynthesis, 1990, (8), 677-8,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
Reference
- Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydesSynthesis, 1989, (8), 603-7,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Pentane
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamidesTetrahedron Letters, 1986, 27(7), 775-8,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
Reference
- Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodideChemistry & Industry (London, 1983, (13),,
Synthetic Circuit 10
Reaction Conditions
Reference
- Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanoneYukagaku, 1982, 31(9), 612-14,
Synthetic Circuit 11
Reaction Conditions
Reference
- Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chlorideRecueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
- Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanolsYukagaku, 1981, 30(11), 762-6,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol
Reference
- Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenoneNippon Kagaku Kaishi, 1981, (7), 1121-8,
Synthetic Circuit 14
Reaction Conditions
Reference
- Palladium-assisted alkylation of olefinsJournal of the American Chemical Society, 1980, 102(15), 4973-9,
Synthetic Circuit 15
Reaction Conditions
Reference
- Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactoneNagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8,
Synthetic Circuit 16
Reaction Conditions
Reference
- Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynesZhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504,
Synthetic Circuit 17
Reaction Conditions
Reference
- Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanonesSynthetic Communications, 1977, 7(3), 185-8,
Synthetic Circuit 18
Reaction Conditions
Reference
- Allylic oxidation of monoalkyl-substituted cyclopentenesIndian Journal of Chemistry, 1975, 13(1), 29-32,
Synthetic Circuit 19
Reaction Conditions
Reference
- Simple route to 2-alkylcyclopent-2-enonesSynthetic Communications, 1974, 4(5), 303-6,
Synthetic Circuit 20
Reaction Conditions
Reference
- Cyclization of undec-10-enoic acid by polyphosphoric acidTetrahedron, 1969, 25(24), 6025-6,
Synthetic Circuit 21
Reaction Conditions
Reference
- Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acidsZhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13,
dihydroisojasmone Raw materials
- 4-Undecenamide, N,N-diethyl-5-iodo-, (Z)-
- 1-(2-Chlorocyclopropyl)-1-octanone
- 2-Hexylidenecyclopentanone
- 2-(Dimethylvinylsilyl)pyridine
- 2-Iodocyclopent-2-enone
- Hexylmagnesium Bromide, 0.8 M solution in THF
- 1,2-Cyclopentanediol, 3-chloro-1-hexyl-, (1α,2α,3β)-
- Cyclopentanone, 2-chloro-2-hexyl-
dihydroisojasmone Preparation Products
dihydroisojasmone Related Literature
-
1. The chemistry of heteroallene and heteroallyl derivatives of rhenium. Part 2. Reactivity of [ReO(OR)Cl2(PPh3)2](R = Me or Et) with RNCS (R = Ph or p-MeC6H4). Crystal structure of the thiazetidine rhenium(V) complex [ReOCl2(PPh3){p-MeC6H4NC(OEt)–S}]Roberto Rossi,Andrea Marchi,Adriano Duatti,Luciano Magno,Umberto Casellato,Rodolfo Graziani J. Chem. Soc. Dalton Trans. 1988 1857
-
2. CLXXI.—The rotatory dispersive power of organic compounds. Part XVI. Halogen derivatives of camphor. Optical superposition in the camphor seriesJohn Outram Cutter,Henry Burgess,Thomas Martin Lowry J. Chem. Soc. Trans. 1925 127 1260
-
Riaz Waris,William E. Acree,Kenneth W. Street Analyst 1988 113 1465
-
Xuejing Liu,Xiaowei Chen,Hao Zhang,Shangde Sun RSC Adv. 2022 12 9744
-
Li-Xia Wang,Jia Qian,Li-Nan Zhao,Shao-Hua Zhao Food Funct. 2018 9 1058
-
Deep Jyoti Bhuyan,Muhammad A. Alsherbiny,Mitchell Nolan Low,Xian Zhou,Kirandeep Kaur,George Li,Chun Guang Li Food Funct. 2021 12 2498
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Vyacheslav E. Semenov,Rashit Kh. Giniyatullin,Sofya V. Lushchekina,Ekaterina D. Kots,Konstantin A. Petrov,Alexandra D. Nikitashina,Oksana A. Minnekhanova,Vladimir V. Zobov,Evgeny E. Nikolsky,Patrick Masson,Vladimir S. Reznik Med. Chem. Commun. 2014 5 1729
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Dipak Kumar Nayak,Kamal Krishna Halder,Rinku Baishya,Tuhinadri Sen,Partha Mitra,Mita Chatterjee Debnath Dalton Trans. 2013 42 13565
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Yi Shao,Yao Yu,Cheng Li,Jing Yu,Rongrong Zong,Chonggang Pei RSC Adv. 2016 6 12235
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N. B. Chapman,K. Clarke,A. J. Humphries,S. U-D. Saraf J. Chem. Soc. C 1969 1612
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-41-0)ISOJASMONE
99%
200kg
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